6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one

Description

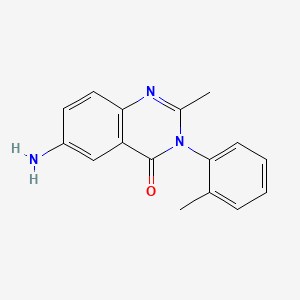

6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one (CAS: 963-34-8) is a synthetic quinazolin-4-one derivative characterized by a 2-methyl group at position 2, a 2-methylphenyl substituent at position 3, and an amino group at position 6 (Figure 1). Its synthesis typically involves condensation and cyclization reactions, with purity exceeding 97% as verified by NMR, LC-MS, and HPLC .

Properties

IUPAC Name |

6-amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZTWIXHTIBOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242194 | |

| Record name | 6-Aminomethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

963-34-8 | |

| Record name | 6-Aminomethaqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminomethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one typically involves the amidation of anthranilic acid derivatives followed by cyclization. One common method involves the reaction of anthranilic acid with acetic anhydride to form 3,1-benzoxazin-4-ones, which are then condensed with aromatic amines . The reaction conditions often include heating under reflux in ethanol with a catalyst such as copper chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 2

The methyl group at position 2 can undergo halogenation under radical or electrophilic conditions. For example:

-

Chlorination : Reaction with POCl₃ at 80–100°C replaces the methyl group with chlorine, forming 2-chloro derivatives .

-

Fluorination : Using fluorinating agents like Selectfluor™ introduces fluorine at position 2, yielding analogs with enhanced bioactivity .

Table 1: Halogenation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| POCl₃ | 80°C, 4 h | 2-Chloro-6-amino-3-(2-methylphenyl)quinazolin-4-one | 72 | |

| Selectfluor™ | DMF, 60°C, 12 h | 2-Fluoro-6-amino-3-(2-methylphenyl)quinazolin-4-one | 65 |

Acylation of the Amino Group

The primary amino group at position 6 participates in acylation reactions. For instance:

-

Acetylation : Treatment with acetic anhydride in refluxing ethanol produces 6-acetamido derivatives .

-

Phenacylamination : Reaction with phenacyl bromide in acetonitrile introduces a phenacylamino moiety, enhancing anticancer activity.

Table 2: Acylation Reactions

Cyclization Reactions

The amino group facilitates cyclization with bifunctional reagents:

-

Quinoxaline-dione formation : Reaction with oxalic acid and HCl under reflux forms fused quinoxaline-dione systems .

-

Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings at position 6 .

Table 3: Cyclization Pathways

Condensation with Aldehydes

The amino group reacts with aldehydes to form Schiff bases, which can undergo further cyclization:

-

Schiff base formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) in acetic acid yields imine derivatives .

-

Heterocyclic annulation : Subsequent heating with DMSO/KOH eliminates water, forming pyrido[2,3-d]pyrimidines .

Table 4: Condensation Reactions

| Aldehyde | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | Acetic acid, 100°C, 6 h | 6-(Benzylideneamino)quinazolin-4-one | 89 | |

| 4-Nitrobenzaldehyde | DMSO/KOH, 60°C, 2 h | Pyrido[2,3-d]pyrimidine derivative | 76 |

Electrophilic Aromatic Substitution

The quinazolinone core undergoes electrophilic substitution at position 7 or 8 due to electron donation from the amino group:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 7 .

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives .

Table 5: Electrophilic Substitution

Oxidation and Reduction

-

Amino group oxidation : Hydrogen peroxide oxidizes the amino group to a nitro group, enabling further functionalization .

-

Nitro group reduction : Sodium dithionite reduces nitro intermediates back to amino derivatives .

Key Reaction Pathway

Scientific Research Applications

6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA replication and repair mechanisms, contributing to its cytotoxic effects . The compound’s ability to modulate signaling pathways also plays a role in its anti-inflammatory and antibacterial activities .

Comparison with Similar Compounds

Key Observations:

Antimicrobial Activity: The brominated analog (6-Bromo-2-methyl-3-(2-methylphenyl)quinazolin-4-one) exhibits potent antibacterial and antifungal activity, comparable to standard drugs like ciprofloxacin . Substitution with electron-withdrawing groups (e.g., Br, CF₃) at position 6 correlates with increased antimicrobial potency, while the amino group may modulate selectivity .

Antitumor Potential: Derivatives with pyridinyl or trifluoromethylphenyl substituents (e.g., 2-Amino-6-bromo-3-(6-(trifluoromethyl)pyridin-3-yl)quinazolin-4(3H)-one) act as kinesin spindle protein (KSP) inhibitors, inducing mitotic arrest . The target compound’s 2-methylphenyl group may enhance hydrophobic interactions with tumor targets, though empirical data are needed.

Anti-inflammatory Effects: Brominated analogs (e.g., 6-Bromo-2-methyl-3-(2-methylphenyl)quinazolin-4-one) reduce carrageenan-induced edema in rats, comparable to ibuprofen .

Synthetic Accessibility: Iodinated or brominated derivatives (e.g., 2-(Dimethylamino)-6-iodo-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one) are synthesized via Suzuki coupling or halogenation, achieving yields >80% . The target compound’s synthesis likely involves aminolysis or condensation, with similar high purity .

Pharmacophore Optimization

- 2-Methylphenyl at Position 3 : Increases steric bulk and lipophilicity, which may enhance membrane permeability and CNS penetration, as seen in methaqualone derivatives .

- Methyl Group at Position 2: Stabilizes the quinazolinone core, reducing metabolic degradation compared to unsubstituted analogs .

Biological Activity

6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one is a quinazolinone derivative recognized for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This compound's unique substitution pattern enhances its biological efficacy compared to other derivatives in the quinazolinone class.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an amino group at position 6, which is crucial for its biological activity. The methyl and methylphenyl groups contribute to its lipophilicity, potentially enhancing membrane permeability and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). The compound exhibits IC50 values significantly lower than standard treatments like lapatinib, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Control (Lapatinib) IC50 (µM) |

|---|---|---|

| MCF-7 | 3.79 ± 0.96 | 5.9 ± 0.74 |

| A2780 | 0.14 ± 0.03 | 12.11 ± 1.03 |

The mechanism of action involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival, including protein kinases such as CDK2 and HER2 .

Antibacterial Activity

The compound also exhibits notable antibacterial properties, making it effective against both Gram-positive and Gram-negative bacteria. Studies using the cup-plate agar diffusion method have demonstrated its efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown significant anti-inflammatory effects in preclinical models. It has been compared favorably against established anti-inflammatory drugs like diclofenac .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits various kinases involved in cell cycle regulation, apoptosis, and DNA repair.

- Cytotoxicity : It disrupts cellular processes leading to apoptosis in cancer cells.

- Antimicrobial Action : The interaction with bacterial cell membranes leads to increased permeability and cell death.

Study on Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various quinazolinone derivatives, including this compound, against MDA-MB-231 breast cancer cells using the MTT assay. The results indicated a significant reduction in cell viability at low concentrations, suggesting a potent anticancer effect .

Study on Anti-inflammatory Properties

In a rat model of inflammation induced by carrageenan, the compound demonstrated a marked reduction in paw edema compared to controls treated with indomethacin. This suggests that it may serve as a viable alternative for managing inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 6-amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting anthranilamide derivatives with substituted amines or hydrazines. For example, anthranilamide can be treated with potassium cyanate to form quinazoline-2,4-dione, which is then reacted with 2-methylphenyl-substituted reagents to introduce the 3-(2-methylphenyl) group . Hydrazine hydrate is often used to introduce the 6-amino substituent, followed by purification via column chromatography . Characterization employs -NMR, -NMR, and HRMS to confirm structure and purity .

Q. How is the purity of this compound validated in synthetic workflows?

Post-synthetic purity is assessed using HPLC with gradient elution (e.g., 4%–100% acetonitrile in water with trifluoroacetic acid) and UV detection. LCMS methods with diode array detectors ensure >95% purity by monitoring retention times and spectral consistency . Mass accuracy is confirmed via HRMS, with deviations <2 ppm .

Q. What spectroscopic techniques are critical for structural elucidation of quinazolin-4-one derivatives?

Key techniques include:

- NMR spectroscopy : Assigns proton and carbon environments, e.g., distinguishing aromatic protons in the quinazolinone core .

- FT-IR : Identifies functional groups like C=O (stretch ~1670 cm) and N–H (bend ~3400 cm) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated in studies of related quinazolinone methanol hemisolvates .

Advanced Research Questions

Q. How can substituent modifications at the 2-methyl and 3-(2-methylphenyl) positions enhance biological activity?

Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., halogens) at the 6-position improve antimicrobial activity, while bulky aryl groups at the 3-position enhance tubulin inhibition . For example, substituting the 2-methyl group with a thiophene moiety increases solubility and bioavailability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or bacterial enzymes .

Q. What strategies resolve contradictory bioactivity data in quinazolin-4-one derivatives?

Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strain susceptibility or substituent electronic effects. Systematic SAR analysis is recommended:

Q. How are computational methods applied to optimize quinazolin-4-one derivatives for specific targets?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . Molecular dynamics simulations model interactions with biological targets, such as:

- Tubulin polymerization : Simulate binding to the colchicine site using GROMACS .

- Kinase inhibition : Dock derivatives into ATP-binding pockets of CLK1 or CDC2-like kinases . These methods guide rational design before synthesis.

Q. What experimental protocols validate the stability of this compound under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, followed by LCMS to detect degradation products .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Light sensitivity : Expose to UV light (254 nm) and monitor photodegradation via UV-Vis spectroscopy .

Methodological Notes

- Synthetic Optimization : Use microwave-assisted synthesis (e.g., Biotage Initiator®) to reduce reaction times for Suzuki-Miyaura couplings .

- Biological Assays : Employ broth microdilution for MIC determination and time-kill kinetics to assess bactericidal effects .

- Data Reproducibility : Standardize solvent systems (e.g., DMF for solubility) and biological replicates (n ≥ 3) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.